molecular formula C12H22O11 B1228497 1,3-Mannosylmannose

1,3-Mannosylmannose

Cat. No.: B1228497
M. Wt: 342.3 g/mol
InChI Key: YGEHCIVVZVBCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Mannosylmannose is a disaccharide composed of two mannose units linked by an alpha-1,3-glycosidic bond. This compound is significant in the study of carbohydrate metabolism and glycoprotein synthesis, particularly in the context of mannose-deficient glycoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Mannosylmannose typically involves the glycosylation of a mannose derivative with another mannose unit. The reaction conditions often include the use of a glycosyl donor and acceptor, with catalysts such as Lewis acids to facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a mannose residue from a donor molecule to an acceptor molecule, forming the desired disaccharide. This method is advantageous due to its specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Mannosylmannose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Mannosylmannose has diverse applications in scientific research:

    Chemistry: Used as a model compound in the study of glycosidic bond formation and carbohydrate chemistry.

    Biology: Investigated for its role in cell wall biosynthesis in yeast and other microorganisms.

    Medicine: Explored for its potential in treating disorders related to carbohydrate metabolism, such as congenital disorders of glycosylation.

    Industry: Utilized in the production of glycoproteins and other biotechnological applications.

Mechanism of Action

The mechanism of action of 1,3-Mannosylmannose involves its incorporation into glycoproteins and other glycoconjugates. It serves as a substrate for glycosyltransferases, which catalyze the transfer of mannose residues to acceptor molecules. This process is crucial for the proper folding and function of glycoproteins, impacting various cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
  • 4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

Uniqueness

1,3-Mannosylmannose is unique due to its specific glycosidic linkage and its role in the study of mannose-deficient glycoproteins. Unlike its methylated or nitrophenyl derivatives, it is directly involved in biological processes and has significant implications in medical research .

Properties

IUPAC Name

2,4,5,6-tetrahydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEHCIVVZVBCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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